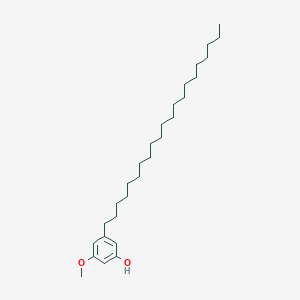

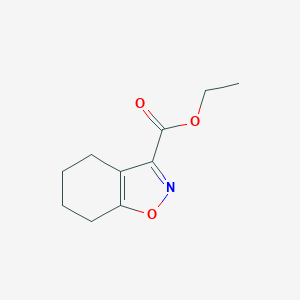

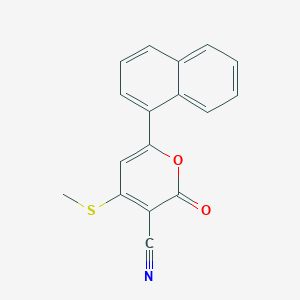

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

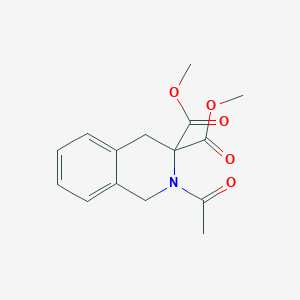

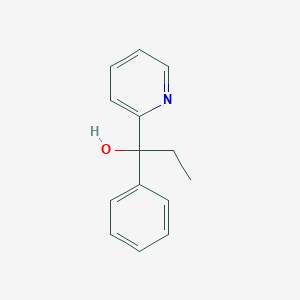

The molecular structure of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is 195.21 g/mol.科学的研究の応用

Synthesis and Reactivity

- Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been used in the synthesis of various heterocyclic compounds. For example, in the synthesis of bridged 3-benzazepine derivatives, it serves as a key intermediate for conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991). Similarly, it is involved in the Hemetsberger reaction to produce ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives (Mayer, Mérour, Joseph, & Guillaumet, 2002).

Antimicrobial Activity 2. Some derivatives of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate have shown potential antimicrobial activity. Research indicates that specific synthesized compounds from this chemical exhibit notable bio-potential and are evaluated for their antimicrobial properties (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Structural Analysis 3. The crystal structure of related compounds, such as ethyl 2-aminooxazole-5-carboxylate, has been studied, revealing planar sheets connected by intermolecular hydrogen bonding, contributing to our understanding of the structural characteristics of similar compounds (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Pharmacological Applications 4. Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been used in synthesizing novel heterocyclic compounds with potential pharmacological applications, such as hypnotic activity. This includes the synthesis of benzothieno[2,3-d]pyrimidine derivatives (Ghorab, Heiba, & El-gawish, 1995).

特性

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOUOQPDXANCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300021 |

Source

|

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

CAS RN |

1013-14-5 |

Source

|

| Record name | 1013-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)

![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)